4-Chloro-2-methylphenyl isothiocyanate

描述

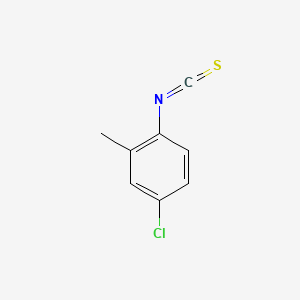

4-Chloro-2-methylphenyl isothiocyanate is a substituted aromatic isothiocyanate. Its structure features a benzene (B151609) ring substituted with a chloro group at the fourth position, a methyl group at the second position, and the isothiocyanate functional group.

Interactive Table of Chemical Properties:

| Property | Value |

| CAS Number | 23165-53-9 scbt.com |

| Molecular Formula | C8H6ClNS scbt.com |

| Molecular Weight | 183.66 g/mol scbt.com |

| Melting Point | 33-35°C chemicalbook.com |

| Boiling Point | 88-90°C at 0.4 mm Hg chemicalbook.com |

Isothiocyanates are a well-established class of compounds known for their diverse biological activities. rsc.org They are found in nature, most notably in cruciferous vegetables like broccoli, cabbage, and mustard, where they exist as precursors called glucosinolates. researchgate.net The characteristic pungent taste of these vegetables is due to the enzymatic hydrolysis of glucosinolates into isothiocyanates upon plant tissue damage. researchgate.net

The isothiocyanate functional group is highly reactive, particularly towards nucleophiles, which is believed to be the basis for many of their biological effects. rsc.org This reactivity has made them valuable intermediates in organic synthesis for the creation of a variety of sulfur and nitrogen-containing heterocyclic compounds. chemrxiv.org The academic and industrial interest in isothiocyanates stems from their wide range of reported biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.org

The academic significance of isothiocyanates as a class is substantial, with ongoing research exploring their potential in medicinal chemistry and agrochemicals. researchgate.netrsc.org Research trajectories for isothiocyanates, in general, are focused on several key areas:

Synthesis of Novel Derivatives: Chemists are continuously developing new synthetic methods to create a diverse library of isothiocyanate analogues with varied substitution patterns. nih.gov The aim is to explore the structure-activity relationships and identify compounds with enhanced or more specific biological activities. rsc.org

Elucidation of Mechanisms of Action: A significant area of research is dedicated to understanding the molecular mechanisms by which isothiocyanates exert their biological effects. nih.gov

Applications in Drug Discovery: The potential of isothiocyanates as therapeutic agents is a major driver of research. Studies have investigated their efficacy against various diseases, with some compounds showing promise in preclinical studies. nih.govnih.gov

Agrochemical Development: The antimicrobial and insecticidal properties of isothiocyanates have led to research into their potential use as fungicides and pesticides. nih.govnih.gov

While extensive research exists for the isothiocyanate class as a whole, specific in-depth studies focusing solely on this compound are less prevalent in publicly available literature. Much of the understanding of its potential is extrapolated from studies on analogous substituted phenyl isothiocyanates. The presence of the chloro and methyl substituents on the phenyl ring of this compound is expected to influence its electronic properties, lipophilicity, and steric hindrance, thereby modulating its reactivity and biological activity compared to other isothiocyanates.

属性

IUPAC Name |

4-chloro-1-isothiocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYLRVPBHHRTMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177747 | |

| Record name | 3-Chloro-6-isothiocyanatotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23165-53-9 | |

| Record name | 4-Chloro-1-isothiocyanato-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23165-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-isothiocyanatotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023165539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-6-isothiocyanatotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-6-isothiocyanatotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-6-ISOTHIOCYANATOTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV8FP23VBE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 4 Chloro 2 Methylphenyl Isothiocyanate

Precursor Synthesis Pathways for 4-Chloro-2-methylphenyl Isothiocyanate

The synthesis of this compound, an important intermediate in organic synthesis, originates from its corresponding primary amine, 4-chloro-2-methylaniline (B164923). Various methodologies have been developed to achieve this transformation, ranging from classical approaches to more modern, efficient strategies.

Synthesis from Primary Amines

The conversion of primary amines to isothiocyanates is a fundamental transformation in organic chemistry. cbijournal.com For 4-chloro-2-methylaniline, this can be achieved through several established routes.

One of the most traditional and widely used methods involves the reaction of the primary amine with thiophosgene (CSCl₂). cbijournal.comnih.gov This reaction typically proceeds through an intermediate thiocarbamyl chloride, which then eliminates hydrogen chloride to yield the isothiocyanate. The reaction can be conducted in aqueous media, and the presence of hydroxyl or carboxyl groups on the amine does not typically interfere with the formation of the isothiocyanate. cbijournal.com

Another prevalent method is the decomposition of dithiocarbamate (B8719985) salts. nih.gov This process involves two main steps: first, the reaction of the primary amine (4-chloro-2-methylaniline) with carbon disulfide (CS₂) in the presence of a base like triethylamine (B128534) or potassium carbonate to form a dithiocarbamate salt. nih.govrsc.org In the second step, this salt is treated with a desulfurating agent to induce decomposition into the final isothiocyanate product. nih.gov A variety of reagents can be used for this desulfurization step, including lead nitrate, ethyl chloroformate, hydrogen peroxide, and tosyl chloride. nih.gov

Application of Catalytic Methods in Isothiocyanate Formation

To improve the efficiency and yield of isothiocyanate synthesis, catalytic methods have been explored. Phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB), have been shown to enhance reaction yields in heterogeneous systems. nih.gov For instance, in the related synthesis of acyl isothiocyanates from acid chlorides and a thiocyanate (B1210189) salt, the use of TBAB as a phase-transfer catalyst significantly improved the yield. nih.gov

Catalysis can also be applied to the dithiocarbamate decomposition route. The combination of carbon disulfide with a catalyst like 4-dimethylaminopyridine (DMAP) and an oxidant has been used to transform various amines into their corresponding isothiocyanates. researchgate.net Another approach involves the use of propane phosphonic acid anhydride (T3P®) as an efficient desulfurating agent to convert intermediate dithiocarbamates into isothiocyanates in good yields. organic-chemistry.org These catalytic approaches offer milder reaction conditions and often lead to cleaner reactions with easier purification.

One-Pot Synthetic Strategies

One-pot syntheses are highly valued for their operational simplicity, reduced waste, and time efficiency. Several one-pot strategies have been developed for the preparation of isothiocyanates from primary amines.

One such method involves the in-situ generation and subsequent decomposition of dithiocarbamate salts. A facile protocol uses tosyl chloride to mediate the decomposition of dithiocarbamate salts that are generated in situ from the reaction of an amine with carbon disulfide and triethylamine. organic-chemistry.org This method has been successfully applied to prepare a variety of alkyl and aryl isothiocyanates in good yields within a short reaction time. nih.govorganic-chemistry.org

Another efficient one-pot approach utilizes phenyl chlorothionoformate in the presence of solid sodium hydroxide. organic-chemistry.org This method is particularly effective for preparing alkyl and electron-rich aryl isothiocyanates. organic-chemistry.orgorganic-chemistry.org For more electron-deficient systems, a two-step variation of this procedure is often more successful. organic-chemistry.org Additionally, environmentally benign reagents like tetrapropylammonium tribromide (TPATB) have been used for the one-pot conversion of dithiocarbamate salts into isothiocyanates, highlighting a move towards greener synthetic protocols. researchgate.net

| Method | Key Reagents | Key Features | Typical Yields |

|---|---|---|---|

| Thiophosgene Method | Primary amine, Thiophosgene (CSCl₂) | Classical method, proceeds via thiocarbamyl chloride. cbijournal.com | Good |

| Dithiocarbamate Decomposition | Primary amine, CS₂, Base, Desulfurizing agent (e.g., Pb(NO₃)₂, TsCl) | Versatile two-step process. nih.gov | Good to High (75-97% with TsCl) nih.gov |

| One-Pot Tosyl Chloride Method | Primary amine, CS₂, Triethylamine, Tosyl chloride | In situ generation and decomposition of dithiocarbamate salt. organic-chemistry.org | Good organic-chemistry.org |

| Phenyl Chlorothionoformate Method | Primary amine, Phenyl chlorothionoformate, NaOH | Efficient one-pot or two-step process. organic-chemistry.org | Up to 95% (one-pot), Up to 99% (two-step) organic-chemistry.org |

Transformation Reactions and Derivatization Cascades of this compound

The isothiocyanate group (-N=C=S) is a versatile functional group characterized by an electrophilic carbon atom. This inherent reactivity makes this compound a valuable precursor for the synthesis of a wide range of sulfur- and nitrogen-containing heterocyclic compounds.

Nucleophilic Addition Reactions

The central carbon atom of the isothiocyanate functionality is susceptible to attack by nucleophiles. nih.gov This reactivity is the basis for the most common and synthetically useful transformations of isothiocyanates. The general mechanism involves the attack of a nucleophile on the electrophilic carbon, followed by protonation of the resulting intermediate. youtube.com A wide variety of nucleophiles, including amines, alcohols, and thiols, can participate in these addition reactions, leading to a diverse array of derivatives. Visible-light photoredox catalysis has also been employed to facilitate the nucleophilic addition of α-aminoalkyl radicals to aryl isothiocyanates, expanding the scope of these transformations. organic-chemistry.org

Formation of Thiourea (B124793) Derivatives

One of the most prominent examples of nucleophilic addition to isothiocyanates is the reaction with primary or secondary amines to form substituted thiourea derivatives. nih.gov This reaction is typically efficient and proceeds by the nucleophilic attack of the amine's lone pair of electrons on the central carbon of the isothiocyanate group. researchgate.net

The reaction of this compound with various amines yields a corresponding series of N-(4-chloro-2-methylphenyl)-N'-substituted thioureas. These reactions are synthetically straightforward and have been conducted under various conditions, including mechanochemical (grinding) methods, which can lead to high yields (89-98%) without the need for a solvent. nih.gov The resulting thiourea derivatives are often investigated for their potential biological activities. nih.govresearchgate.net

| Reactant (Amine) | Product (Thiourea Derivative) |

|---|---|

| Aniline | 1-(4-Chloro-2-methylphenyl)-3-phenylthiourea |

| 4-Bromoaniline | 1-(4-Bromophenyl)-3-(4-chloro-2-methylphenyl)thiourea |

| 4-Ethoxyaniline | 1-(4-Chloro-2-methylphenyl)-3-(4-ethoxyphenyl)thiourea |

| Ammonia (B1221849) | (4-Chloro-2-methylphenyl)thiourea |

| Methylamine | 1-(4-Chloro-2-methylphenyl)-3-methylthiourea |

Reactions with Other Nucleophilic Species

The reaction of this compound with various nucleophiles, particularly primary and secondary amines, is a fundamental transformation leading to the formation of N,N'-disubstituted thiourea derivatives. This reaction proceeds through the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group.

The general reaction involves stirring the isothiocyanate with the desired amine in a suitable solvent, such as acetone or dichloromethane, at room temperature or with gentle heating. bibliomed.organalis.com.my The resulting thiourea typically precipitates from the reaction mixture or is isolated after removal of the solvent. This methodology is highly efficient for producing a diverse library of thiourea compounds. For instance, reacting this compound with various substituted anilines would yield a series of 1-(4-chloro-2-methylphenyl)-3-(substituted phenyl)thioureas. nih.gov

The reaction conditions are generally mild and yields are often high. The use of mechanochemical methods, such as manual grinding in a mortar and pestle or ball milling, has also been reported for the synthesis of diarylthioureas from isothiocyanates and anilines, often resulting in high yields in shorter reaction times and under solvent-free conditions. nih.gov

Table 1: Synthesis of Thiourea Derivatives from this compound

| Nucleophile (Amine) | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Aniline | 1-(4-Chloro-2-methylphenyl)-3-phenylthiourea | Acetone, Room Temperature, 15 h | High (Typical) |

| 4-Methoxyaniline | 1-(4-Chloro-2-methylphenyl)-3-(4-methoxyphenyl)thiourea | Dichloromethane, Reflux | High (Typical) |

| 1,2-Phenylenediamine (1:1 ratio) | 1-(2-Aminophenyl)-3-(4-chloro-2-methylphenyl)thiourea | Dichloromethane, Reflux | >95% (Typical for mono-adduct) |

| Hydrazine (B178648) Hydrate (B1144303) | 4-(4-Chloro-2-methylphenyl)thiosemicarbazide | Ethanol, Reflux | High (Typical) |

Hydrazine and its derivatives also react readily with this compound to form the corresponding thiosemicarbazides. These products are crucial intermediates for the synthesis of various five-membered heterocycles, such as thiadiazoles and triazoles.

Cyclization Reactions for Heterocyclic Annulation

This compound is an excellent precursor for the synthesis of a wide range of heterocyclic systems through cyclization reactions. These reactions typically involve an initial nucleophilic addition to the isothiocyanate group, followed by an intramolecular cyclization step.

Synthesis of Imidazolidinedione Derivatives

Imidazolidinedione and its thio-analogs (thiohydantoins) can be synthesized from isothiocyanates. A general method involves the reaction of an amino acid with an isothiocyanate, followed by acid-catalyzed cyclization. nih.gov

In a typical procedure, an amino acid, for example, a C-arylglycine derivative, is reacted with this compound in the presence of a base. This is followed by treatment with a strong acid, such as hydrochloric acid, which induces cyclization to form the 2-thioxoimidazolidin-4-one ring system. nih.gov The reaction proceeds via the formation of a thiourea intermediate which then undergoes intramolecular condensation.

Table 2: Synthesis of 2-Thioxoimidazolidin-4-one from this compound

| Reactant 1 | Reactant 2 | Product | Reaction Steps | Yield (%) |

|---|---|---|---|---|

| This compound | C-Phenylglycine | 5-Phenyl-3-(4-chloro-2-methylphenyl)-2-thioxoimidazolidin-4-one | 1. Reaction in basic solution. 2. Acid hydrolysis and cyclization. | 70-74% (Typical) |

Synthesis of Thiadiazole Derivatives

1,3,4-Thiadiazole (B1197879) derivatives are commonly synthesized from isothiocyanates via a thiosemicarbazide (B42300) intermediate. sbq.org.br The reaction of this compound with an acid hydrazide (acylhydrazide) in a suitable solvent like ethanol yields a 1-acyl-4-(4-chloro-2-methylphenyl)thiosemicarbazide. nih.govresearchgate.net

This thiosemicarbazide intermediate can then undergo intramolecular cyclization under acidic conditions, often using concentrated sulfuric acid or polyphosphoric acid, to afford a 2-amino-5-substituted-1,3,4-thiadiazole derivative. nih.gov The substituent at the 5-position of the thiadiazole ring is derived from the acylhydrazide used in the initial step.

Table 3: Synthesis of 1,3,4-Thiadiazole Derivatives

| Acylhydrazide | Intermediate | Product | Cyclization Condition | Yield (%) |

|---|---|---|---|---|

| Benzohydrazide | 1-Benzoyl-4-(4-chloro-2-methylphenyl)thiosemicarbazide | 2-(4-Chloro-2-methylphenyl)amino-5-phenyl-1,3,4-thiadiazole | Conc. H₂SO₄, Heat | Good to High |

| Isoniazid | 1-(Isonicotinoyl)-4-(4-chloro-2-methylphenyl)thiosemicarbazide | 2-(4-Chloro-2-methylphenyl)amino-5-(pyridin-4-yl)-1,3,4-thiadiazole | Conc. H₂SO₄, Heat | Good to High |

Synthesis of Triazole Derivatives

Similar to the synthesis of thiadiazoles, 1,2,4-triazole (B32235) derivatives can also be prepared from the same 1-acyl-4-(4-chloro-2-methylphenyl)thiosemicarbazide intermediate. nih.gov However, for the synthesis of triazoles, the cyclization is carried out under basic conditions. orientjchem.org

Refluxing the thiosemicarbazide intermediate in an aqueous solution of a base, such as sodium hydroxide, induces an intramolecular cyclodehydration to yield the corresponding 4-(4-chloro-2-methylphenyl)-5-substituted-4H-1,2,4-triazole-3-thiol. nih.govnih.gov This reaction provides a versatile route to a variety of substituted triazole-thiones.

Table 4: Synthesis of 1,2,4-Triazole Derivatives

| Acylhydrazide | Intermediate | Product | Cyclization Condition | Yield (%) |

|---|---|---|---|---|

| Benzohydrazide | 1-Benzoyl-4-(4-chloro-2-methylphenyl)thiosemicarbazide | 4-(4-Chloro-2-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | NaOH (aq), Reflux | Good to High |

| Phenylacetic acid hydrazide | 1-(Phenylacetyl)-4-(4-chloro-2-methylphenyl)thiosemicarbazide | 5-Benzyl-4-(4-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol | NaOH (aq), Reflux | Good to High |

Synthesis of Quinazolinone Derivatives

The quinazolinone scaffold can be constructed using isothiocyanates as key reagents. One synthetic strategy involves the reaction of an isothiocyanate with a suitable amino-heterocycle that contains an o-aminoaryl moiety. For instance, the reaction of this compound with a 2-(2-aminophenyl)-1H-imidazole derivative would initially form a thiourea linkage. nih.gov

Subsequent intramolecular cyclization, often promoted by heat, involves the nucleophilic attack of a nitrogen atom from the imidazole ring onto the thiocarbonyl group, followed by the elimination of hydrogen sulfide, to yield a fused imidazo[1,2-c]quinazoline derivative. nih.gov This approach allows for the assembly of complex polycyclic heterocyclic systems.

Table 5: Synthesis of Imidazo[1,2-c]quinazoline Derivatives

| Reactant 1 | Reactant 2 | Intermediate | Product | Reaction Conditions |

|---|---|---|---|---|

| This compound | 2-(2-Aminophenyl)-1H-imidazole | 1-(2-(1H-Imidazol-2-yl)phenyl)-3-(4-chloro-2-methylphenyl)thiourea | Substituted Imidazo[1,2-c]quinazoline | 1. Thiourea formation. 2. Thermal cyclization with H₂S elimination. |

Exploration of Other Heterocyclic Architectures

The reactivity of this compound allows for its use in the synthesis of other, more complex heterocyclic architectures. For example, the triazole-thiol derivatives obtained in section 2.2.2.3 can serve as building blocks for further annulation.

The reaction of a 4-amino-5-substituted-1,2,4-triazole-3-thiol with this compound can lead to the formation of fused heterocyclic systems such as 6-arylamino-1,2,4-triazolo[3,4-b] nih.govnih.govisres.orgthiadiazoles. This one-pot cyclocondensation reaction proceeds in a polar aprotic solvent like DMF in the presence of a base.

This demonstrates the utility of this compound not only in the formation of simple heterocycles but also in the construction of more elaborate, fused ring systems of potential interest in various fields of chemistry.

Derivatization to Isoselenocyanate Analogues

The conversion of isothiocyanates to their corresponding isoselenocyanates represents a significant synthetic transformation, enabling the introduction of a selenium atom in place of sulfur and thus accessing a different class of reactive intermediates for further chemical synthesis. The synthesis of 4-Chloro-2-methylphenyl isoselenocyanate has been described in the scientific literature, highlighting methods applicable to aryl isothiocyanates.

Generally, isoselenocyanates can be synthesized via two primary routes under phase-transfer conditions, which often utilize a 50% aqueous sodium hydroxide solution, dichloromethane as the organic solvent, and a phase-transfer catalyst such as Aliquat 336. The first method involves the reaction of an isocyanide with elemental selenium, which can afford isoselenocyanates in yields ranging from 61-89%. A second, more versatile method starts from the corresponding primary amine. This approach sequentially employs the Hofmann isonitrile synthesis, by reacting the amine with chloroform and a strong base, followed by the in-situ addition of elemental selenium to the generated isocyanide intermediate. This latter method can produce isoselenocyanates in yields varying from 4-70%.

For the specific synthesis of 4-Chloro-2-methylphenyl isoselenocyanate, the methodology would involve the reaction of 4-chloro-2-methylaniline with chloroform in the presence of a phase-transfer catalyst and a strong base to form the corresponding isocyanide, which is then reacted with elemental selenium. This transformation allows for the exploration of the unique reactivity of the isoselenocyanate functional group in the synthesis of novel selenium-containing heterocyclic compounds and other organoselenium derivatives. Isoselenocyanates are recognized as valuable tools for the synthesis of selenium-containing heterocycles due to their relative ease of preparation, storage, and safe handling compared to other selenium reagents.

Table 1: General Methods for the Synthesis of Isoselenocyanates

| Starting Material | Reagents | Key Conditions | Yield Range (%) |

| Isocyanide | Elemental Selenium | Phase-transfer catalysis (50% aq. NaOH, CH₂Cl₂, Aliquat 336) | 61-89 |

| Primary Amine | Chloroform, Elemental Selenium | Phase-transfer catalysis (50% aq. NaOH, CH₂Cl₂, Aliquat 336) | 4-70 |

Green Chemistry Principles in this compound Synthesis and Functionalization

The application of green chemistry principles to the synthesis and functionalization of this compound is crucial for developing more sustainable and environmentally benign chemical processes. While specific studies focusing solely on this compound are limited, general green methodologies for the synthesis of aryl isothiocyanates are highly relevant and applicable.

Traditional methods for isothiocyanate synthesis often involve hazardous reagents like thiophosgene or carbon disulfide in stoichiometric amounts, along with volatile organic solvents. Green chemistry aims to mitigate these issues by focusing on several key areas:

Use of Greener Reagents and Catalysts: The replacement of toxic reagents is a primary goal. For instance, the use of elemental sulfur as the sulfur source is a greener alternative to carbon disulfide or thiophosgene. Catalytic methods are also being explored. For example, cobalt(II) chloride and copper(II) sulfate have been used as inexpensive and air-stable catalysts for the synthesis of aryl isothiocyanates from dithiocarbamate salts under mild conditions.

Solvent-Free and Alternative Solvent Systems: A significant advancement is the development of solvent-free reaction conditions, often facilitated by microwave irradiation. One such method involves the reaction of the corresponding isocyanate with Lawesson's Reagent under solvent-free microwave conditions to produce the isothiocyanate. tandfonline.com Water is also being explored as a green solvent. An efficient synthesis of isothiocyanates from primary amines and carbon disulfide has been developed using sodium persulfate (Na₂S₂O₈) as a desulfurizing agent in water. rsc.org

One-Pot Syntheses: One-pot procedures are inherently greener as they reduce the number of reaction steps, minimize waste from purification of intermediates, and save energy and time. A one-pot green synthesis of aryl isothiocyanates has been developed using sodium hydroxide (NaOH) from aryl amines and carbon disulfide at room temperature, where NaOH acts as both the base and the desulfurating agent. tandfonline.comtandfonline.com Another one-pot method utilizes tetrapropylammonium tribromide as a mild and non-toxic reagent.

Energy Efficiency: Microwave-assisted synthesis is a key technology for improving energy efficiency. Reactions can often be completed in minutes compared to hours for conventional heating, leading to significant energy savings. The synthesis of isothiocyanates using Lawesson's reagent is a prime example of a microwave-accelerated, solvent-free process. tandfonline.com Visible-light photocatalysis is another emerging energy-efficient method. A metal-free, visible-light-driven approach using Rose Bengal as a photocatalyst allows for the synthesis of isothiocyanates from primary amines and carbon disulfide under mild conditions. organic-chemistry.orgacs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. One-pot syntheses and catalytic approaches generally offer better atom economy compared to traditional stoichiometric methods.

The application of these principles to the synthesis of this compound from 4-chloro-2-methylaniline would involve selecting a method that avoids hazardous reagents, minimizes solvent use, is energy-efficient, and proceeds in a one-pot fashion where possible.

Table 2: Overview of Green Synthetic Methods for Aryl Isothiocyanates

| Green Chemistry Principle | Methodology | Reagents/Conditions | Advantages |

| Greener Reagents | NaOH-promoted synthesis | Aryl amine, CS₂, NaOH | Low-cost, readily available, no extra desulfurating agent tandfonline.comtandfonline.com |

| CaO as base and desulfurating agent | Aryl amine, CS₂, CaO | Cheap, non-toxic, mild conditions ingentaconnect.combenthamdirect.com | |

| Alternative Solvents | Synthesis in water | Primary amine, CS₂, Na₂S₂O₈ | Environmentally benign solvent, good chemoselectivity rsc.org |

| Energy Efficiency | Microwave-assisted synthesis | Isocyanate, Lawesson's Reagent | Solvent-free, rapid reaction times tandfonline.com |

| Visible-light photocatalysis | Primary amine, CS₂, Rose Bengal, green LED | Mild, metal-free conditions organic-chemistry.orgacs.org | |

| One-Pot Synthesis | Tosyl chloride mediated decomposition | Amine, CS₂, triethylamine, tosyl chloride | In-situ generation and decomposition of dithiocarbamate salt |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 2 Methylphenyl Isothiocyanate and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the quantized vibrational states of a molecule. These methods are instrumental in identifying functional groups and providing a molecular fingerprint.

Infrared (IR) Spectroscopy Investigations

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. The isothiocyanate (-N=C=S) group is particularly notable for its intense and characteristic absorption band. In organic isothiocyanates, this asymmetric stretching vibration typically appears as a strong, very broad absorption between 2000 and 2200 cm⁻¹. This broadness can often be resolved into multiple maxima, a distinguishing feature from the sharper band of corresponding thiocyanates (-S-C≡N).

For 4-Chloro-2-methylphenyl isothiocyanate, the gas-phase IR spectrum reveals several key absorption bands indicative of its structure. The most prominent feature is the intense, broad band associated with the asymmetric stretching of the -NCS group. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below this region. The fingerprint region, below 1600 cm⁻¹, contains a wealth of information, including C=C stretching vibrations of the benzene (B151609) ring, C-H in-plane and out-of-plane bending, and vibrations involving the chloro- and methyl- substituents. The C-Cl stretching vibration typically gives rise to a strong absorption in the 760-505 cm⁻¹ range.

Table 1: Key IR Absorption Bands for Phenyl Isothiocyanate Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Asymmetric -NCS Stretch | 2000 - 2200 | Strong, broad, characteristic |

| Aromatic C-H Stretch | > 3000 | Medium to weak |

| Aliphatic C-H Stretch | < 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to strong, multiple bands |

Raman Spectroscopy Investigations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a valuable complement to IR spectroscopy. While specific Raman spectra for this compound are not widely reported in the literature, analysis of related compounds like phenyl isothiocyanate (PITC) provides insight into the expected spectral features. aip.orgnih.gov

In PITC, the symmetric and asymmetric stretches of the -NCS group are both Raman active. The symmetric stretch, often weaker in the IR spectrum, can be more prominent in the Raman spectrum. The vibrational modes of the substituted benzene ring are also clearly observed. Key Raman bands for aromatic isothiocyanates include the ring-breathing mode and other C-C stretching vibrations, which are sensitive to the substitution pattern. For this compound, the spectrum would be expected to show characteristic bands for the 1,2,4-trisubstituted benzene ring, in addition to the prominent signals from the isothiocyanate and methyl groups. Computational studies, such as those using Density Functional Theory (DFT), are often employed to assign the vibrational modes observed in the experimental spectra of such molecules. nih.govelixirpublishers.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution by mapping the chemical environments of magnetically active nuclei like ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The methyl group (–CH₃) protons would appear as a singlet, typically in the range of 2.2–2.5 ppm. The three aromatic protons on the trisubstituted benzene ring would exhibit a more complex pattern. Based on the substitution pattern (chloro at C4, methyl at C2, isothiocyanate at C1):

The proton at C6 would likely appear as a doublet, coupled to the proton at C5.

The proton at C5 would appear as a doublet of doublets, coupled to the protons at C6 and C3.

The proton at C3 would appear as a doublet, coupled to the proton at C5.

The exact chemical shifts would be influenced by the electronic effects of the substituents. The electron-withdrawing nature of the chloro and isothiocyanate groups would generally shift the aromatic protons downfield, likely appearing in the 7.0–7.5 ppm range.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₃ | ~2.3 | Singlet (s) |

| Ar-H (C3) | ~7.0 - 7.5 | Doublet (d) |

| Ar-H (C5) | ~7.0 - 7.5 | Doublet of Doublets (dd) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, eight distinct carbon signals are expected: six for the aromatic ring, one for the methyl group, and one for the isothiocyanate carbon.

Isothiocyanate Carbon (-NCS): This carbon is typically deshielded and appears in the range of 125–145 ppm.

Aromatic Carbons: The six aromatic carbons would appear in the typical range of 120–150 ppm. The carbons directly attached to the substituents (C1, C2, C4) would have their chemical shifts significantly influenced. The carbon attached to the chloro group (C4) would be expected around 130-135 ppm, while the carbons attached to the isothiocyanate (C1) and methyl (C2) groups would also show distinct shifts. The remaining aromatic carbons (C3, C5, C6) would appear as signals corresponding to CH groups.

Methyl Carbon (-CH₃): The methyl carbon would appear as an upfield signal, typically around 15–25 ppm.

Analysis of similar compounds, such as 4-chlorophenyl isothiocyanate and 4-methylphenyl isothiocyanate, supports these predicted ranges.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~15 - 25 |

| Aromatic C-H | ~120 - 135 |

| Aromatic C-Cl | ~130 - 135 |

| Aromatic C-CH₃ | ~135 - 140 |

| Aromatic C-NCS | ~125 - 135 |

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not reported in the reviewed literature, the structure of a closely related derivative, 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol, has been determined. researchgate.net

In this derivative, single-crystal X-ray diffraction analysis revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net The study provided exact atomic coordinates, allowing for the precise determination of all bond lengths and angles. For instance, the benzene rings in the structure were found to be essentially planar. Such analyses also illuminate the nature of intermolecular forces that stabilize the crystal lattice, such as hydrogen bonding and other weak interactions. researchgate.net This type of detailed structural information is invaluable for understanding the molecule's conformation and packing in the solid state, which can influence its physical properties.

Table 4: Crystallographic Data for the Derivative 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.5241(2) |

| b (Å) | 8.733(2) |

| c (Å) | 13.649(2) |

| β (°) | 100.32(2) |

Mass Spectrometric Approaches in Characterization

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and characterization of this compound and its derivatives. This method provides critical information regarding the molecular weight and the elemental composition of the parent molecule and offers insights into its structure through the analysis of fragmentation patterns.

The molecular formula for this compound is C8H6ClNS, with a molecular weight of approximately 183.66 g/mol . scbt.com In electron ionization mass spectrometry (EI-MS), the compound is expected to show a distinct molecular ion peak (M+•). A key diagnostic feature in the mass spectrum of this compound is the isotopic pattern associated with the chlorine atom. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will exhibit two peaks for the molecular ion: one at m/z corresponding to the molecule containing ³⁵Cl (M+•) and another, less intense peak at M+2 corresponding to the molecule with ³⁷Cl. miamioh.edu

The fragmentation of this compound under EI-MS is guided by the stability of the resulting fragments. The fragmentation pathways are predictable based on the functional groups present in the molecule. The primary fragmentation events typically involve the cleavage of the isothiocyanate group and losses from the substituted aromatic ring.

Key Fragmentation Pathways:

Loss of the Isothiocyanate Group: A common fragmentation pathway for isothiocyanates involves the cleavage of the C-N bond, leading to the loss of the •NCS radical. This would result in the formation of a 4-chloro-2-methylphenyl cation.

Cleavage of the Methyl Group: The molecule can lose a methyl radical (•CH₃) from the aromatic ring, leading to the formation of a stable benzylic-type cation.

Loss of Chlorine: Fragmentation can also occur through the loss of a chlorine radical (•Cl) from the aromatic ring. miamioh.edu

Ring Fragmentation: Further fragmentation of the aromatic ring structure can lead to smaller, characteristic ions.

Detailed research on the mass spectrometric behavior of similar isothiocyanates often involves derivatization, especially for analysis by liquid chromatography-mass spectrometry (LC-MS). mdpi.comnih.gov Due to the volatility and potential instability of some isothiocyanates, derivatization with reagents like N-acetyl-l-cysteine (NAC) or ammonia (B1221849) can improve their stability and ionization efficiency, allowing for more sensitive detection and characterization. nih.govnih.govmostwiedzy.pl This approach is particularly valuable when analyzing derivatives of this compound in complex matrices.

Below is a table summarizing the predicted major fragments for this compound in an EI-mass spectrum.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Structure of Fragment | Notes |

|---|---|---|---|

| 183 | [C₈H₆ClNS]⁺• |  | Molecular Ion (M⁺•). Exhibits an M+2 peak at m/z 185. |

| 168 | [C₇H₃ClNS]⁺• |  | Loss of a methyl radical (•CH₃). |

| 148 | [C₈H₆NS]⁺ |  | Loss of a chlorine radical (•Cl). |

| 125 | [C₇H₆Cl]⁺ |  | Loss of the isothiocyanate radical (•NCS). |

Computational Chemistry and Theoretical Studies on 4 Chloro 2 Methylphenyl Isothiocyanate

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the properties of molecular systems due to its favorable balance between computational cost and accuracy. nih.gov DFT methods are employed to model various aspects of 4-Chloro-2-methylphenyl isothiocyanate, from its equilibrium geometry to its chemical reactivity. Calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-311G*, to approximate the solutions to the Schrödinger equation for the molecule. researchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process systematically alters the positions of the atoms until the configuration with the lowest potential energy is found. nih.gov For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Structural Parameters of this compound Note: These values are representative and based on DFT calculations performed on analogous substituted phenyl isothiocyanates.

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Lengths | C-Cl | ~1.74 Å |

| C-N (ring-NCS) | ~1.40 Å | |

| N=C (NCS) | ~1.21 Å | |

| C=S (NCS) | ~1.58 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| C-H | ~1.08 Å | |

| Bond Angles | C-N=C | ~175° |

| N=C=S | ~178° | |

| C-C-Cl | ~119° |

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations identify the normal modes of vibration, each corresponding to a specific frequency of absorbed or scattered light. researchgate.net The results are crucial for interpreting experimental spectra and assigning specific bands to the motions of functional groups. nih.gov

For this compound, the most characteristic vibration is the intense, asymmetric stretching of the isothiocyanate (-N=C=S) group, which is expected to appear in the 2000-2200 cm⁻¹ region of the IR spectrum. Other key vibrational modes include the C-Cl stretching vibration, typically found in the 505-760 cm⁻¹ range, and the various C-H and C-C stretching and bending modes of the phenyl ring and methyl group. researchgate.net Potential Energy Distribution (PED) analysis is often used to provide a quantitative assignment of vibrational bands to specific atomic motions. chemrxiv.org

Table 2: Predicted Vibrational Frequencies and Assignments for this compound Note: Frequencies are representative and based on DFT studies of similar compounds. Experimental values may vary.

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~3080 | ν(C-H) | Aromatic C-H Stretch |

| ~2970 | ν(C-H) | Methyl C-H Stretch |

| ~2100 | νas(N=C=S) | Isothiocyanate Asymmetric Stretch |

| ~1580 | ν(C=C) | Aromatic Ring Stretch |

| ~1450 | δ(CH₃) | Methyl Bending |

| ~1100 | νs(N=C=S) | Isothiocyanate Symmetric Stretch |

| ~750 | ν(C-Cl) | C-Cl Stretch |

DFT is also used to explore the electronic properties of molecules, which govern their reactivity and intermolecular interactions. This involves analyzing the distribution of electrons and the energies of the molecular orbitals.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). materialsciencejournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org

In arylisothiocyanates, the HOMO and LUMO orbitals are typically distributed over the entire molecule, indicating a delocalized π-electron system. researchgate.net The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group on the phenyl ring influences the energies of these orbitals. The HOMO-LUMO gap can be used to calculate various quantum chemical parameters such as chemical hardness, softness, and electronegativity. materialsciencejournal.org

Table 3: Representative Frontier Orbital Energies for Substituted Phenyl Isothiocyanates Note: Values are illustrative and depend on the specific compound and level of theory used.

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution in a molecule, projected onto the electron density surface. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. preprints.org The map is color-coded: regions of negative potential (typically red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MESP map would show the most negative potential concentrated around the highly electronegative sulfur, nitrogen, and chlorine atoms. The hydrogen atoms of the methyl group and the phenyl ring would exhibit the most positive potential. This visual information helps to identify sites for hydrogen bonding and other non-covalent interactions. scispace.com

Mulliken population analysis is a method for calculating the partial atomic charges on the individual atoms within a molecule from the results of a quantum chemistry calculation. researchgate.net While the absolute values can be sensitive to the basis set used, they provide a useful qualitative picture of electron distribution and can influence properties like dipole moment and polarizability. researchgate.net

In this compound, the analysis would be expected to show significant negative charges on the nitrogen, sulfur, and chlorine atoms due to their high electronegativity. The carbon atom of the isothiocyanate group would likely carry a positive charge, making it an electrophilic center. The carbon atoms of the phenyl ring would have varying charges depending on their proximity to the electron-withdrawing and electron-donating substituents.

Table 4: Plausible Mulliken Atomic Charges for this compound Note: These values are qualitative estimates based on calculations for similar molecules like 2-chlorophenylisothiocyanate.

| Atom(s) | Predicted Charge (e) |

|---|---|

| Cl | Negative |

| S | Negative |

| N | Negative |

| C (of NCS) | Positive |

| C (ring, attached to Cl) | Positive |

| C (ring, attached to CH₃) | Slightly Negative |

Conformational Analysis and Stability

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The goal is to identify the most stable conformers, which correspond to energy minima on the potential energy surface.

For this compound, the primary focus would be the rotation of the isothiocyanate group (-NCS) and the methyl group (-CH₃) relative to the benzene (B151609) ring. A computational study would typically involve a systematic scan of the potential energy surface by rotating the dihedral angle between the -NCS group and the ring. A similar approach was used in a study on the analogous 4-chloro-2-methylphenyl isocyanate, where two main conformers, cis and trans, were identified with respect to the orientation of the isocyanate and methyl groups. researchgate.net The study found the trans form to be slightly more stable than the cis form. researchgate.net A similar, albeit quantitatively different, result would be expected for the isothiocyanate derivative.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is for illustrative purposes to show what a typical output of a conformational analysis would look like.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kJ/mol) | Stability Ranking |

| Trans | 180° | 0.00 | Most Stable |

| Cis | 0° | 3.5 | Less Stable |

Dipole Moment, Polarizability, and Hyperpolarizability Determinations

These calculations determine how the electron distribution in a molecule responds to an external electric field, which is crucial for understanding its intermolecular interactions and nonlinear optical (NLO) properties.

Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, inducing a temporary dipole moment.

Hyperpolarizability (β): This is a measure of the nonlinear response of the molecule to a strong electric field and is relevant for materials used in optical devices.

Density Functional Theory (DFT) is a common method for calculating these properties. researchgate.net The calculations provide tensor components (e.g., αxx, αyy, αzz) from which the average values are derived. researchgate.net For molecules with significant charge separation, like isothiocyanates, these properties are key indicators of their solvent interactions and potential for NLO applications. nih.gov

Table 2: Illustrative Calculated Electronic Properties for this compound This table presents hypothetical data typical for DFT calculations of electronic properties.

| Property | Calculated Value | Units |

| Dipole Moment (µ) | 3.5 | Debye |

| Average Polarizability (α) | 150 | a.u. |

| First Hyperpolarizability (β) | 250 | a.u. |

Ab Initio Quantum Chemical Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that solve the Schrödinger equation without using experimental data beyond fundamental physical constants. researchgate.net Methods like Hartree-Fock (HF) and more advanced post-HF methods provide highly accurate molecular geometries, energies, and vibrational frequencies. researchgate.net In a study of the related 4-chloro-2-methylphenyl isocyanate, calculations at the RHF/6-311G* and B3LYP/6-311G* levels were used to obtain optimized geometrical parameters, vibrational frequencies, and infrared intensities. researchgate.net Such calculations for this compound would provide a fundamental understanding of its electronic structure and a theoretical basis for interpreting experimental spectra.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

TD-DFT is a workhorse method for studying the excited states of molecules. nih.gov It is used to calculate the energies of electronic transitions, which correspond to the absorption of light in the UV-visible range. The method can predict the absorption spectrum of a molecule, identifying the energies and intensities of different electronic excitations (e.g., n→π* or π→π* transitions). For an aromatic compound like this compound, TD-DFT would help elucidate its photophysical properties and explain its color and response to UV light. The results are often used to understand the nature of the transitions, such as identifying them as metal-to-ligand charge-transfer or ligand-based π-π* transitions in relevant complexes. chemrxiv.org

Molecular Dynamics Simulations in Chemical Reactivity Contexts

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. While classical MD uses force fields, reactive MD simulations can model the formation and breaking of chemical bonds, providing insights into reaction mechanisms. nih.gov For this compound, MD simulations could be employed to study its reactivity with nucleophiles, such as water or amino acids. The isothiocyanate group is known to be an electrophilic center, and MD simulations could map the reaction pathway, identify transition states, and calculate activation energies for its reactions, offering a dynamic picture of its chemical behavior in a biological or chemical system.

Correlation of Theoretical Predictions with Experimental Observables

A critical step in computational chemistry is to validate theoretical predictions against experimental data. This correlation provides confidence in the computational model and allows for a more robust interpretation of both theoretical and experimental results.

For this compound, this would involve:

Vibrational Spectroscopy: Calculated vibrational frequencies (from DFT or ab initio methods) are compared to experimental infrared (IR) and Raman spectra. A study on the isocyanate analog demonstrated a strong correlation between the computed and observed spectra, allowing for a complete assignment of the vibrational modes. researchgate.net

Electronic Spectra: The electronic transition energies calculated by TD-DFT can be compared to the absorption maxima (λ_max) observed in experimental UV-Vis spectroscopy.

Structural Parameters: Calculated bond lengths and angles can be compared with data from X-ray crystallography if a crystal structure is available.

This synergy between theory and experiment is essential for building a comprehensive understanding of a molecule's properties and behavior.

Elucidation of Reaction Mechanisms and Mechanistic Pathways Involving 4 Chloro 2 Methylphenyl Isothiocyanate

Fundamental Mechanistic Insights into Isothiocyanate Reactivity

The isothiocyanate group is a heterocumulene, characterized by a central carbon atom double-bonded to both a nitrogen and a sulfur atom. This arrangement dictates its chemical behavior. The central carbon atom is highly electrophilic, a consequence of the high electronegativity of the adjacent nitrogen and sulfur atoms, which pull electron density away from the carbon. This makes the isothiocyanate group susceptible to attack by a wide range of nucleophiles. arkat-usa.org

Acyl isothiocyanates, which feature an electron-withdrawing acyl group adjacent to the isothiocyanate, are known to be even more reactive than their alkyl or aryl counterparts. arkat-usa.org This principle underscores the significant role that substituent electronic effects play in the reactivity of the isothiocyanate core.

Proposed Mechanisms for Specific Derivatization Reactions

The electrophilic nature of 4-chloro-2-methylphenyl isothiocyanate allows it to undergo a variety of derivatization reactions, most notably the formation of thioureas and the synthesis of complex heterocyclic structures through cycloaddition and condensation pathways.

The reaction of an isothiocyanate with a primary or secondary amine is the most common method for the synthesis of substituted thioureas. organic-chemistry.orgresearchgate.net The mechanism is a classic example of nucleophilic addition.

The proposed mechanism proceeds as follows:

Nucleophilic Attack : The reaction initiates with the lone pair of electrons on the nitrogen atom of the amine attacking the highly electrophilic carbon atom of the isothiocyanate group. researchgate.net

Formation of a Tetrahedral Intermediate : This attack leads to the formation of a transient, zwitterionic tetrahedral intermediate. In this intermediate, the nitrogen atom from the amine bears a positive charge, and the sulfur atom of the former isothiocyanate group carries a negative charge.

Proton Transfer : The intermediate rapidly stabilizes through an intramolecular or intermolecular proton transfer. The proton from the positively charged amine nitrogen is transferred to the negatively charged sulfur atom.

The reaction is influenced by pH; in alkaline conditions (pH 9-11), the reaction with amine groups to form thioureas is favored. researchgate.net

| Step | Description | Key Species |

|---|---|---|

| 1 | Nucleophilic attack by amine | Amine, Isothiocyanate |

| 2 | Formation of a tetrahedral intermediate | Zwitterionic Intermediate |

| 3 | Proton transfer | - |

| 4 | Formation of the final thiourea product | Thiourea |

This compound is a valuable precursor for the synthesis of nitrogen- and sulfur-containing heterocycles. arkat-usa.orgacs.org These reactions proceed through cycloaddition or condensation mechanisms, leveraging the reactivity of the -N=C=S moiety.

Cycloaddition Reactions: Isothiocyanates can participate as a 2π electron component in various cycloaddition reactions.

[2+3] Cycloaddition (1,3-Dipolar Cycloaddition) : In these reactions, the isothiocyanate can react with 1,3-dipoles (e.g., nitrile oxides, azides) to form five-membered heterocyclic rings. chemrxiv.org For instance, the reaction with a nitrile oxide can lead to the formation of a 1,2,4-thiadiazole (B1232254) derivative.

[2+4] Cycloaddition (Diels-Alder Type) : Isothiocyanates can also react with 1,3-dienes. More commonly, they participate in inverse-electron-demand Diels-Alder reactions. A specific example involves the reaction of digallanes bearing α-diimine ligands with isothiocyanates, where a [2+4] cycloaddition of the C=S bond occurs across the C₂N₂Ga metallacycle. nih.gov

Condensation Reactions: These reactions typically involve an initial nucleophilic attack on the isothiocyanate carbon, followed by an intramolecular cyclization and elimination of a small molecule (like water or HCl).

For example, reaction with a compound containing both an amine and a hydroxyl group can lead to the formation of thiazolidinone derivatives after initial thiourea formation followed by intramolecular cyclization. tandfonline.comtandfonline.com The reaction with active methylene (B1212753) compounds in the presence of a base can also lead to various heterocyclic systems. tandfonline.com The specific pathway and resulting heterocycle depend on the nucleophile and the reaction conditions. arkat-usa.org

| Reaction Type | Description | Resulting Heterocycle (Example) |

|---|---|---|

| [2+3] Cycloaddition | Reaction with a 1,3-dipole | 1,2,4-Thiadiazole |

| [2+4] Cycloaddition | Reaction with a diene system | Thiazine derivatives |

| Condensation | Nucleophilic addition followed by intramolecular cyclization | Thiazolidinones, Thiazinones |

Investigation of Intermediate Species and Transition States

The mechanisms of reactions involving this compound proceed through various high-energy, short-lived species. While these intermediates and transition states are typically not directly observable, their existence is inferred from kinetic studies, trapping experiments, and computational modeling. youtube.com

Intermediate Species : In thiourea formation, the key intermediate is the zwitterionic tetrahedral adduct formed after the initial nucleophilic attack by the amine. In cycloaddition reactions, the formation of intermediates can be more complex and may involve stepwise pathways leading to zwitterionic species or concerted pathways that avoid discrete intermediates. acs.org In some cases, unstable intermediates can be isolated under specific conditions or trapped, providing evidence for the proposed reaction pathway. researchgate.net

Transition States : A transition state represents the highest energy point along a reaction coordinate for a single mechanistic step. youtube.com It is a transient arrangement of atoms where old bonds are partially broken and new bonds are partially formed. For example, in the nucleophilic attack step of thiourea formation, the transition state would involve a partial bond between the amine nitrogen and the isothiocyanate carbon, as well as partial charges developing on the nitrogen and sulfur atoms. youtube.com The structure and energy of these transition states determine the rate of the reaction.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of isothiocyanates. chemrxiv.org These methods allow for the detailed investigation of reaction pathways that are difficult to probe experimentally. researchgate.net

Computational studies can provide valuable insights into:

Reaction Energetics : DFT calculations can map the potential energy surface of a reaction, determining the relative energies of reactants, intermediates, transition states, and products. This helps to establish the thermodynamic feasibility and kinetic barriers of proposed mechanistic pathways. chemrxiv.org

Transition State Structures : The geometries of high-energy transition states can be calculated, providing a detailed picture of bond-making and bond-breaking processes. youtube.com

Intermediate Stability : The stability of proposed intermediates can be assessed, helping to determine their potential lifetime and role in the reaction mechanism. researchgate.net

Competitive Pathways : When multiple reaction pathways are possible, computational modeling can help identify the most favorable route by comparing the activation energies of the competing transition states. acs.org For instance, theoretical studies have been used to understand the competition between thionation and 1,3-dipolar cycloaddition pathways in the reaction of certain heterocycles with aryl isothiocyanates. acs.org

By combining experimental results with computational modeling, a comprehensive and detailed understanding of the reaction mechanisms involving this compound can be achieved. nih.gov

Advanced Applications and Functional Roles in Chemical Synthesis

Role as a Key Organic Building Block

4-Chloro-2-methylphenyl isothiocyanate serves as a fundamental organic building block in the synthesis of a variety of complex molecules. The isothiocyanate functional group (-N=C=S) is highly reactive towards nucleophiles, allowing for the construction of diverse molecular frameworks. This reactivity is central to its utility in creating more elaborate chemical structures. Isothiocyanates, in general, are recognized as important precursors for synthesizing thioamides, thioureas, and various heterocyclic compounds. ijacskros.com The synthesis of these compounds often involves the reaction of an isothiocyanate with a primary or secondary amine. ijacskros.com

The versatility of isothiocyanates as building blocks is well-documented, and they are considered valuable platforms for a multitude of chemical transformations. rsc.org Their significance in synthetic chemistry has garnered considerable attention from researchers in the field. rsc.org The development of efficient methods for the synthesis of isothiocyanates themselves is an active area of research, highlighting their importance as intermediates. organic-chemistry.org

Application in the Synthesis of Agrochemical Precursors

The structural motifs derived from this compound are integral to the development of new agrochemicals. The synthesis of novel pesticides, herbicides, and fungicides often relies on the incorporation of specific chemical functionalities that can be readily introduced using this isothiocyanate. The presence of the chloro and methyl groups on the phenyl ring can influence the biological activity and selectivity of the final agrochemical product.

Thiourea (B124793) derivatives, which can be synthesized from isothiocyanates, are particularly relevant in the agricultural sector. ijacskros.com These compounds have been utilized in the preparation of pesticides, fungicides, and herbicides. ijacskros.com The ability to create a diverse library of thiourea-based compounds from isothiocyanates like this compound is crucial for the discovery of new and effective crop protection agents.

Utilization in the Development of Pharmaceutical Intermediates

In the pharmaceutical industry, this compound is a valuable intermediate for the synthesis of active pharmaceutical ingredients (APIs). The isothiocyanate group can be transformed into a variety of other functional groups, making it a versatile synthon for the construction of complex drug molecules. Many therapeutic agents contain nitrogen and sulfur-containing heterocycles, which can be efficiently synthesized using isothiocyanate-based methodologies.

Isothiocyanates are known to be precursors for various biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties. ijacskros.comrsc.org The synthesis of thioureas from isothiocyanates is a common strategy in medicinal chemistry to generate compounds with potential therapeutic applications. ijacskros.com The development of synthetic routes to chiral building blocks, which are crucial for many pharmaceuticals, can also involve isothiocyanate chemistry.

Functionalization for Complex Molecular Architectures

The reactivity of the isothiocyanate group in this compound allows for its extensive functionalization, enabling the construction of intricate and complex molecular architectures. Through reactions with various nucleophiles, the -N=C=S moiety can be converted into thioureas, thioamides, and other sulfur and nitrogen-containing functional groups. These transformations are key steps in the assembly of larger, more complex molecules with specific three-dimensional structures and functionalities.

The ability to introduce diverse substituents via the isothiocyanate handle makes it a powerful tool for chemists seeking to create novel molecular scaffolds. This functionalization is essential for tuning the physical, chemical, and biological properties of the target molecules.

Isothiocyanates as Acylating Agents and Thiocyanate (B1210189) Transfer Reagents

Beyond their role as building blocks, isothiocyanates, particularly acyl isothiocyanates, can function as acylating agents. arkat-usa.org The presence of an electron-withdrawing acyl group enhances the reactivity of the isothiocyanate. arkat-usa.org This property allows them to participate in reactions where an acyl group is transferred to a nucleophile.

Furthermore, some isothiocyanates can act as thiocyanate transfer reagents. acs.orgnih.govfigshare.com In these reactions, the -SCN group is transferred from the isothiocyanate to another molecule, typically in the presence of a tertiary amine. acs.orgnih.gov This process is particularly effective in certain reaction conditions and with specific substrates. acs.orgnih.gov Acetyl isothiocyanate, for instance, has been shown to be an efficient thiocyanate transfer agent. acs.org

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-2-methylphenyl isothiocyanate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves converting 4-chloro-2-methylaniline (a precursor) to the isothiocyanate via reaction with thiophosgene or carbon disulfide under acidic conditions. Alternative methods include using phosphorus pentoxide or iodine as catalysts (analogous to phenyl isothiocyanate synthesis ). Key factors affecting yield:

-

Temperature : Controlled heating (60–80°C) minimizes side reactions.

-

Solvent : Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility.

-

Catalyst : Phosphoric acid enhances reaction efficiency by stabilizing intermediates.

-

Purification : Column chromatography or recrystallization from ethanol removes unreacted amine.

Synthetic Route Catalyst/Reagent Yield Optimization Tips Thiophosgene reaction Thiophosgene Use excess reagent, inert atmosphere Carbon disulfide + H₂SO₄ Sulfuric acid Slow addition of CS₂ to avoid exotherms

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- FT-IR : Confirm the isothiocyanate group (C≡N stretch at ~2050–2100 cm⁻¹) and aromatic C-Cl (750–800 cm⁻¹) .

- NMR : ¹H NMR (CDCl₃) shows aromatic protons (δ 6.8–7.5 ppm) and methyl group (δ 2.3–2.5 ppm). ¹³C NMR confirms the isothiocyanate carbon (δ ~130 ppm) .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement resolves molecular geometry. Use SHELXS/SHELXD for phase determination and SHELXL for structure refinement, accounting for potential twinning .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Toxicity : Structurally related to chlordimeform (a banned pesticide), which exhibits neurotoxic effects. Assume similar acute toxicity .

- Handling :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.

- Store in airtight containers away from moisture (isothiocyanates hydrolyze to amines).

- Spill Management : Neutralize with alkaline solutions (e.g., 10% NaOH) to hydrolyze residual isothiocyanate .

Advanced Research Questions

Q. How can reaction intermediates in the synthesis of this compound be analyzed to resolve mechanistic ambiguities?

- Methodological Answer :

- GC-MS Analysis : Monitor reaction kinetics by sampling at intervals. Detect intermediates like thiourea derivatives (e.g., from amine-CS₂ adducts) .

- DFT Calculations : Model reaction pathways (e.g., nucleophilic attack of CS₂ on the amine) to identify rate-limiting steps. Compare computed Gibbs free energies with experimental GC data .

Q. What challenges arise in determining the crystal structure of this compound, and how can SHELX tools address them?

- Methodological Answer :

-

Challenges :

-

Disorder : Methyl and chloro substituents may cause positional disorder.

-

Twinning : Common in monoclinic systems; use TWINABS for data scaling .

-

Solutions :

-

SHELXL Refinement : Apply restraints to disordered atoms and refine anisotropic displacement parameters.

-

Validation : Check for overfitting using RIGU and ADDSYM in PLATON .

Crystallographic Parameter Value Space Group P2₁/c (common for analogs) Hydrogen Bonding C–H···S interactions

Q. How do hydrogen-bonding networks influence the solid-state properties of this compound?

- Methodological Answer :

- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions).

- Impact on Properties :

- Thermal Stability : Strong N–H···S bonds increase melting points.

- Solubility : Layered packing (via C–H···π interactions) reduces solubility in nonpolar solvents .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。